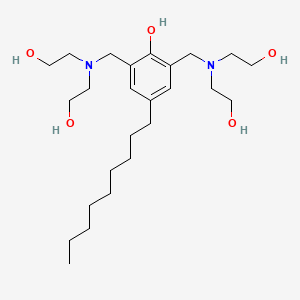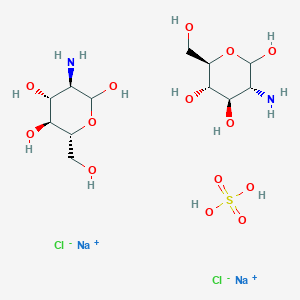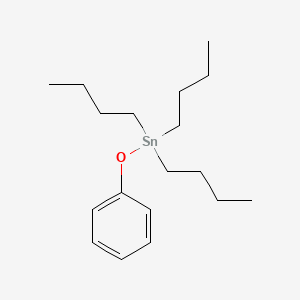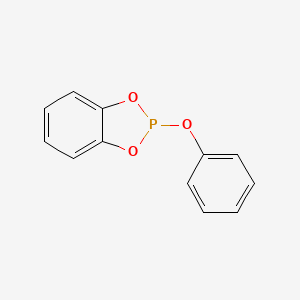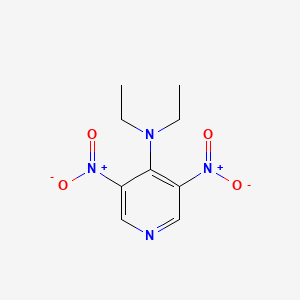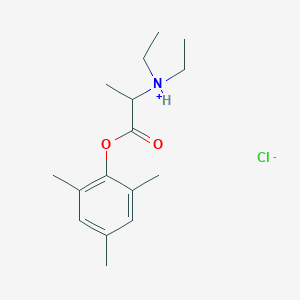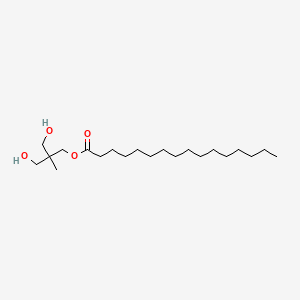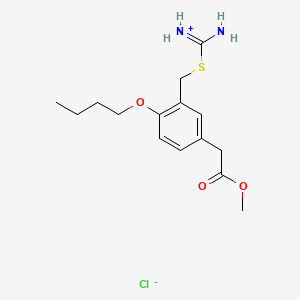
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoxazole ring substituted with a methoxy group and a diethylaminoethylthio group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride typically involves multiple steps. One common method includes the reaction of 2-mercapto-5-methoxybenzoxazole with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride involves its interaction with specific molecular targets. The diethylaminoethylthio group can interact with biological macromolecules, potentially inhibiting or modifying their function. The benzoxazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-(Dimethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride
- 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzothiazole hydrochloride
Uniqueness
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a diethylaminoethylthio group makes it particularly versatile for various applications in research and industry.
Propiedades
Número CAS |
14627-03-3 |
|---|---|
Fórmula molecular |
C14H21ClN2O2S |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
diethyl-[2-[(5-methoxy-1,3-benzoxazol-2-yl)sulfanyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-4-16(5-2)8-9-19-14-15-12-10-11(17-3)6-7-13(12)18-14;/h6-7,10H,4-5,8-9H2,1-3H3;1H |
Clave InChI |
AHTAZABEWVYNSY-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCSC1=NC2=C(O1)C=CC(=C2)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
![10-tert-Butyl-8-[3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-ylmethylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B15341923.png)
